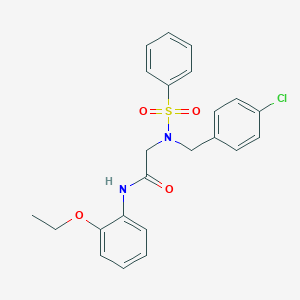
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. This compound has gained significant attention in the scientific community for its potential as an anti-cancer therapy.
作用机制
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle, providing energy for cancer cells. By inhibiting glutaminase, N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide blocks this pathway, leading to a decrease in energy production and ultimately, cancer cell death.
Biochemical and Physiological Effects
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components, leading to cell death. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
实验室实验的优点和局限性
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer. However, its use in lab experiments is limited by its poor solubility in water and its instability in solution.
未来方向
There are several potential future directions for the study of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of combination therapies, where N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is used in combination with other anti-cancer agents to enhance its efficacy. Another area of interest is the development of more stable and soluble analogs of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which could improve its utility in lab experiments and clinical trials. Additionally, the use of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in other diseases, such as neurodegenerative disorders, is an area of active research.
合成方法
The synthesis of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the reaction of 2-ethoxybenzaldehyde with N-phenylglycine to form N-(2-ethoxyphenyl)glycine. This compound is then reacted with chlorobenzyl chloride to form N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)glycine. The final step involves the reaction of N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)glycine with phenylsulfonyl chloride to form N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical models of cancer, showing promising results in multiple cancer types, including pancreatic, breast, lung, and renal cancers. It has been shown to inhibit the growth of cancer cells by targeting their dependence on glutamine metabolism.
属性
产品名称 |
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
分子式 |
C23H23ClN2O4S |
分子量 |
459 g/mol |
IUPAC 名称 |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-30-22-11-7-6-10-21(22)25-23(27)17-26(16-18-12-14-19(24)15-13-18)31(28,29)20-8-4-3-5-9-20/h3-15H,2,16-17H2,1H3,(H,25,27) |
InChI 键 |
YVIDTCNCSXTQOT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B300866.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300867.png)
![2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B300868.png)

![2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300871.png)
![5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
![5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300875.png)
![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)

![(2E,5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300879.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300881.png)